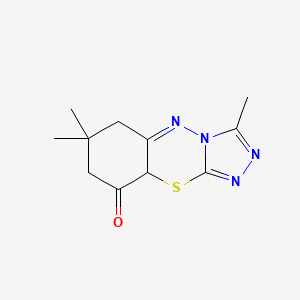

6H-1,2,4-Triazolo(4,3-b)(4,1,2)benzothiadiazin-9(9aH)-one, 7,8-dihydro-3,7,7-trimethyl-

Description

The compound 6H-1,2,4-Triazolo(4,3-b)(4,1,2)benzothiadiazin-9(9aH)-one, 7,8-dihydro-3,7,7-trimethyl- is a fused heterocyclic system combining a 1,2,4-triazole ring with a benzothiadiazine scaffold. Key structural features include a dihydrobenzothiadiazinone core, a fused triazole ring, and three methyl substituents at positions 3, 7, and 6. The methyl groups likely enhance lipophilicity and influence steric interactions, while the fused triazole-thiadiazine system may confer unique electronic properties.

Properties

CAS No. |

60060-31-3 |

|---|---|

Molecular Formula |

C11H14N4OS |

Molecular Weight |

250.32 g/mol |

IUPAC Name |

3,7,7-trimethyl-8,9a-dihydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazin-9-one |

InChI |

InChI=1S/C11H14N4OS/c1-6-12-13-10-15(6)14-7-4-11(2,3)5-8(16)9(7)17-10/h9H,4-5H2,1-3H3 |

InChI Key |

OGVABPIXIPLXAY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C2N1N=C3CC(CC(=O)C3S2)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6H-1,2,4-Triazolo(4,3-b)(4,1,2)benzothiadiazin-9(9aH)-one, 7,8-dihydro-3,7,7-trimethyl-” typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Formation of the Benzothiadiazine Moiety: This step may involve the reaction of a suitable amine with a sulfonamide derivative.

Fusion of the Rings: The final step involves the fusion of the triazole and benzothiadiazine rings, which can be facilitated by heating or using a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

Use of Catalysts: To enhance reaction rates and selectivity.

Optimization of Reaction Conditions: Such as temperature, pressure, and solvent choice.

Purification Techniques: Including crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

“6H-1,2,4-Triazolo(4,3-b)(4,1,2)benzothiadiazin-9(9aH)-one, 7,8-dihydro-3,7,7-trimethyl-” can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May lead to the formation of sulfoxides or sulfones.

Reduction: Can result in the formation of amines or alcohols.

Substitution: Can introduce halogen atoms or other functional groups into the molecule.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes.

Medicine: Potential use as a therapeutic agent due to its biological activity.

Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “6H-1,2,4-Triazolo(4,3-b)(4,1,2)benzothiadiazin-9(9aH)-one, 7,8-dihydro-3,7,7-trimethyl-” involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzyme activity.

Receptors: Binding to receptors to modulate their activity.

Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Fused Systems

2.1.1. Triazolo-Pyridazines and Tetrazolo-Pyridazines Compounds such as 6-hydrazino-1,2,4-triazolo[4,3-b]pyridazine and 6-hydrazinotetrazolo[1,5-b]pyridazine () share a fused triazole-pyridazine framework. Unlike the target compound’s benzothiadiazine core, these analogs feature a pyridazine ring, which alters electronic distribution and reactivity. The hydrazino substituent in these derivatives enhances nucleophilic character, enabling diverse functionalization .

2.1.2. Triazolo-Triazepinones The 7,9-diallyl-6-methyl-7H-1,2,4-triazolo[4,3-b][1,2,4]triazepin-8(9H)-one () incorporates a seven-membered triazepinone ring fused to a triazole. This contrasts with the six-membered benzothiadiazinone in the target compound.

2.1.3. Triazole-Thiadiazole Derivatives describes the synthesis of a triazole-thiadiazole hybrid (Compound 9b) via condensation of 4-acetyl-5-methyl-1-phenyl-1H-1,2,3-triazole with a thiadiazole hydrazone. While lacking the benzothiadiazinone core, this compound demonstrates the synthetic utility of triazole-thiadiazole systems, achieving 69% yield under reflux conditions in 2-propanol. Its phenyl and methyl substituents highlight the role of aromatic and alkyl groups in modulating solubility and crystallinity .

Key Observations :

- The target compound’s synthesis may require multi-step cyclization, given the complexity of its fused rings.

- Crystallographic data for triazolo-triazepinones () emphasize the importance of substituents in dictating solid-state packing .

Physicochemical and Electronic Properties

- Lipophilicity : The 3,7,7-trimethyl substituents in the target compound likely increase logP compared to unsubstituted analogs, enhancing membrane permeability.

- Solubility : Polar solvents like DMF (used in for recrystallization) may be required for purification due to the hydrophobic methyl groups .

- Spectroscopic Identification : IR spectroscopy and melting point analysis are standard for triazole-containing compounds (e.g., ), but X-ray crystallography () provides definitive structural confirmation .

Reactivity and Functionalization

- Triazole Reactivity : The 1,2,4-triazole ring in the target compound may undergo electrophilic substitution or coordination with metal ions, similar to triazolo-pyridazines ().

- Thiadiazinone Core: The benzothiadiazinone moiety could participate in ring-opening reactions or serve as a hydrogen-bond acceptor, influencing biological activity or material properties.

Biological Activity

6H-1,2,4-Triazolo(4,3-b)(4,1,2)benzothiadiazin-9(9aH)-one, 7,8-dihydro-3,7,7-trimethyl- is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a triazole and benzothiadiazine moiety. Its molecular formula is , and it has a molecular weight of approximately 270.34 g/mol. The presence of the triazole ring contributes to its biological activity by facilitating interactions with various biological targets.

Anticancer Properties

Research indicates that derivatives of the triazole-benzothiadiazine structure exhibit significant anticancer activity. For instance:

- Mechanism : These compounds often act as inhibitors of specific kinases involved in cancer cell proliferation.

- Case Study : A study demonstrated that a related compound inhibited the PI3K/Akt signaling pathway in breast cancer cells, leading to reduced cell viability and increased apoptosis .

Antimicrobial Effects

The compound also shows promising antimicrobial properties:

- In Vitro Studies : Tests against various bacterial strains revealed that it inhibits growth at micromolar concentrations.

- Mechanism : The antimicrobial effect is attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell growth | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammatory markers |

The biological activities of 6H-1,2,4-Triazolo(4,3-b)(4,1,2)benzothiadiazin-9(9aH)-one are mediated through several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes implicated in cancer and microbial growth.

- Signal Pathway Modulation : It modulates key signaling pathways such as MAPK and NF-kB that are essential for cell survival and proliferation.

Case Studies

Several studies have highlighted the potential applications of this compound:

Case Study 1: Cancer Cell Lines

A study conducted on various cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

In another investigation focusing on its antimicrobial properties, the compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded at concentrations lower than those typically required for conventional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.